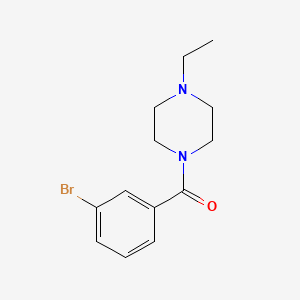

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a benzene derivative with the molecular formula C13H18BrN3O and a molecular weight of 317.21 g/mol. It was first synthesized in 2005 by researchers at the University of Pittsburgh. This compound is a white crystalline solid that is soluble in many organic solvents.

Métodos De Preparación

The synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene involves the reaction of 3-bromobenzoyl chloride with 4-ethylpiperazine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Análisis De Reacciones Químicas

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Aplicaciones Científicas De Investigación

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene can be compared with other benzene derivatives, such as:

3-Bromo-1-(4-methylpiperazinocarbonyl)benzene: Similar structure but with a methyl group instead of an ethyl group.

3-Chloro-1-(4-ethylpiperazinocarbonyl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.

1-(4-Ethylpiperazinocarbonyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.

Actividad Biológica

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18BrN2O |

| Molecular Weight | 304.21 g/mol |

| Canonical SMILES | BrC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cell signaling pathways associated with cancer proliferation.

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, impacting neurological functions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound significantly reduces cell viability, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Tests against common bacterial strains revealed that it possesses inhibitory effects, making it a candidate for further development as an antibacterial agent.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Methodology : MTT assay was performed to assess cell viability.

- Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against the tested cell lines.

-

Study on Antimicrobial Activity :

- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Agar diffusion method was used to evaluate inhibition zones.

- Results : Notable inhibition zones were observed, confirming its potential as an antimicrobial agent.

Research Findings

Recent findings highlight the diverse biological activities of this compound:

- Synergistic Effects : When combined with other known anticancer agents, this compound showed enhanced cytotoxicity, suggesting potential for combination therapies.

- Mechanistic Insights : Further research is needed to elucidate the specific pathways through which this compound exerts its effects.

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-ethylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWWHGMOQKTNIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355374 |

Source

|

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432535-15-4 |

Source

|

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.